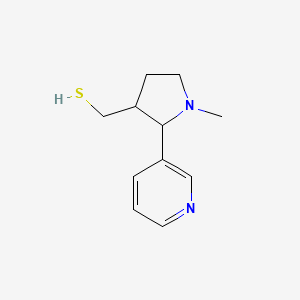
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol is a compound that features a pyrrolidine ring substituted with a pyridine moiety and a thiol group
Métodos De Preparación
The synthesis of (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and thiol groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine and pyrrolidine rings can engage in binding interactions, while the thiol group can form covalent bonds with target proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules. Compared to these, (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol is unique due to the presence of both a thiol group and a pyridine ring, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 1-methyl-2-pyridin-3-yl-pyrrolidin-2-ol and 3-(1-methylpyrrolidin-2-yl)pyridine .
Propiedades
Fórmula molecular |
C11H16N2S |
|---|---|
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol |
InChI |
InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |
Clave InChI |
YZZOQRDSBWHFON-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1C2=CN=CC=C2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


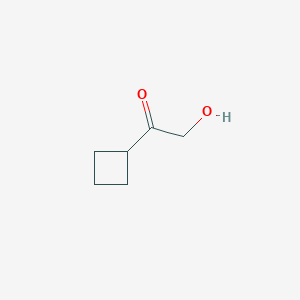
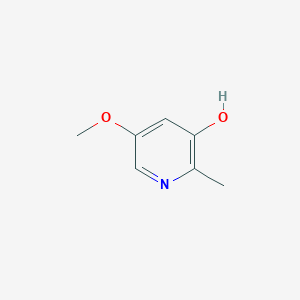
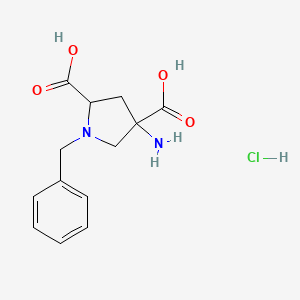
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)



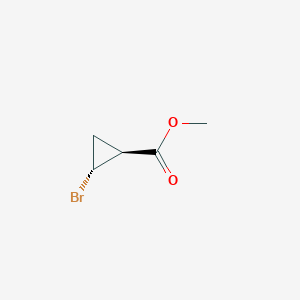
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
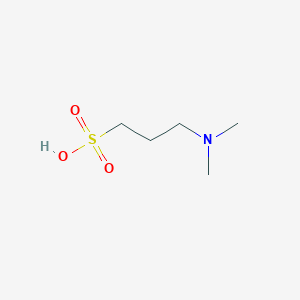
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)

![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
